molecular formula C15H12N2O3 B3057927 1,4-DPCA ethyl ester CAS No. 86443-19-8

1,4-DPCA ethyl ester

Cat. No.: B3057927
CAS No.: 86443-19-8
M. Wt: 268.27 g/mol
InChI Key: YUPWGIFULUYTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is a heterocyclic compound featuring a phenanthroline core fused with a 4-oxo-1,4-dihydroquinoline moiety and an ethyl carboxylate group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in diseases such as cancer or microbial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-1H-1,10-phenanthroline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-2-20-15(19)11-8-17-13-10(14(11)18)6-5-9-4-3-7-16-12(9)13/h3-8H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPWGIFULUYTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964286
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86443-19-8, 49590-04-7
Record name NSC371161
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC302848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-DPCA ethyl ester can be synthesized through esterification reactions involving 1,4-DPCA and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1,4-DPCA ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

1. Inhibition of Prolyl Hydroxylase:
Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate is recognized as a potent inhibitor of prolyl hydroxylase enzymes, particularly the prolyl-4-hydroxylase (P4HA) family. This inhibition leads to stabilization of hypoxia-inducible factor (HIF) proteins, which play crucial roles in cellular responses to low oxygen levels.

Case Study: Wound Healing
A study demonstrated that subcutaneous injection of a hydrogel containing this compound significantly increased HIF-1α expression in mice, promoting regenerative wound healing after injury. The compound was shown to enhance collagen deposition and tissue regeneration in models lacking regenerative phenotypes .

2. Cancer Research:
Research indicates that ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate may have implications in cancer treatment. By inhibiting collagen hydroxylation, it affects the tumor microenvironment and has been linked to reduced metastasis in breast cancer models .

Material Science Applications

3. Biomaterials:
The compound's ability to modulate collagen synthesis makes it a candidate for use in biomaterials aimed at tissue engineering. Its incorporation into scaffolds could enhance the regenerative properties of these materials by promoting cell adhesion and proliferation.

Summary of Findings

The diverse applications of ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate can be summarized as follows:

Application AreaDescription
Wound Healing Promotes tissue regeneration and collagen deposition through HIF stabilization.
Cancer Treatment Inhibits prolyl hydroxylase leading to reduced metastasis in certain cancers.
Biomaterials Enhances properties of scaffolds for tissue engineering applications.

Mechanism of Action

1,4-DPCA ethyl ester exerts its effects by inhibiting factor inhibiting hypoxia-inducible factor (FIH). This inhibition prevents the hydroxylation of hypoxia-inducible factor (HIF), leading to the stabilization and activation of HIF. The activated HIF then promotes the expression of genes involved in adaptive responses to hypoxia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
  • Core Structure: Replaces the phenanthroline system with a 1,8-naphthyridine ring, reducing aromatic conjugation but maintaining the 4-oxo-1,4-dihydroquinoline scaffold.
  • Synthesis : Prepared via refluxing malonate in diphenyl ether, followed by substitution with groups like benzyl or chlorobenzyl .
  • Applications : Intermediate for antimicrobial agents (e.g., 1,8-naphthyridine-3-carboxylic acid derivatives) with broad-spectrum activity .
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Similarity Score : 0.92 (structural similarity to the target compound), indicating close alignment in molecular topology .
  • Relevance : Fluorination often improves pharmacokinetic properties, such as metabolic stability and membrane permeability.
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Functional Groups : Incorporates a piperazine moiety at position 7, increasing solubility and enabling interactions with bacterial DNA gyrase.
  • Biological Activity: Demonstrates enhanced antimicrobial efficacy compared to non-piperazinyl analogues .

Physicochemical Properties

Compound Melting Point (°C) Solubility (LogP) Stability
Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 200–202 Moderate (LogP ~2.5) Stable under acidic conditions
1-Ethyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate 162–164 High (LogP ~1.8) Sensitive to oxidation
Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate Not reported Predicted low (LogP >3) Likely stable due to aromaticity
  • Notes: The phenanthroline derivative’s higher LogP suggests reduced aqueous solubility, which may necessitate formulation adjustments for bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate, and how can intermediates be characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, a Gould–Jacobs reaction involving condensation of 2-aminopyridine with ethoxymethylene malonate yields a cyclized intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, under reflux in diphenyl ether . Alkylation with substituted benzyl chlorides (e.g., p-chlorobenzyl chloride) in anhydrous DMF using sodium hydride as a base produces N-alkylated derivatives. Characterization involves FTIR (to confirm carbonyl and NH stretches), 1^1H NMR (to identify aromatic protons and ester groups), and mass spectrometry (to verify molecular ion peaks) .

Q. How does hydrogen bonding influence the solid-state arrangement of this compound?

  • Methodological Answer : X-ray crystallography reveals that the planar 4-oxo-1,4-dihydropyridine core participates in bifurcated N–H⋯(O,O) hydrogen bonds. These interactions form one-dimensional chains along the crystal lattice’s a-axis, stabilizing the structure. Such analysis requires SHELX software for refinement and Mercury for visualization .

Q. What are the key physical properties (e.g., melting point, solubility) critical for experimental handling?

  • Methodological Answer : The compound has a high melting point (~270–272°C) due to strong intermolecular hydrogen bonding . Solubility is typically limited in polar aprotic solvents (e.g., DMF, DMSO) but poor in water. Pre-experiment solubility testing via sonication in graded solvent systems is recommended to optimize reaction conditions.

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in alkylation or cyclization steps?

  • Methodological Answer : Contradictory yields (e.g., 53% vs. 82% in diphenyl ether reflux ) may arise from temperature control, inert atmosphere, or reagent purity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For instance, replacing diphenyl ether with phenoxy ether improves cyclization efficiency . Monitoring via TLC or HPLC ensures reaction completion.

Q. What computational strategies are effective in predicting biological activity or molecular interactions of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) combined with pharmacophore modeling can prioritize derivatives for synthesis. For example, 1,8-naphthyridine-3-carboxylic acid analogs show affinity for histamine receptors when paired with cyclic amines . Density Functional Theory (DFT) calculations further validate hydrogen-bonding patterns and electronic properties influencing reactivity .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological profiles?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 7-position enhances metabolic stability and target binding. For example, ethyl 6,7,8-trifluoro derivatives exhibit improved bioavailability in quinoline-based scaffolds . In vitro assays (e.g., enzyme inhibition) and ADMET prediction tools (e.g., SwissADME) guide rational design.

Q. What analytical techniques resolve challenges in characterizing byproducts during multi-step synthesis?

  • Methodological Answer : LC-MS/MS identifies low-abundance byproducts, while 13^{13}C NMR detects regiochemical impurities in alkylation steps. For example, incomplete hydrolysis of ester intermediates may require alkaline pH adjustment and column chromatography (silica gel, methanol:chloroform eluent) for purification .

Handling Data Contradictions

Q. How can researchers reconcile conflicting crystallographic data on hydrogen-bonding networks?

  • Methodological Answer : Discrepancies in hydrogen-bond patterns (e.g., bifurcated vs. single bonds) may arise from resolution limits or refinement methods. Reanalyzing raw diffraction data with updated SHELXL versions or alternative software (e.g., Olex2) improves accuracy. Cross-validation with Hirshfeld surface analysis quantifies interaction contributions .

Methodological Tables

Table 1 : Key Synthetic Steps and Characterization

StepReagents/ConditionsKey Analytical ToolsReference
CyclizationDiphenyl ether, reflux1^1H NMR, FTIR, MS
N-AlkylationNaH, DMF, substituted benzyl chlorideLC-MS, Column Chromatography
Ester Hydrolysis10% NaOH, aqueousTLC, Elemental Analysis

Table 2 : Computational Tools for Activity Prediction

ToolApplicationExample Use CaseReference
AutoDock VinaMolecular dockingHistamine receptor binding
SwissADMEADMET profilingBioavailability optimization
Gaussian (DFT)Electronic structure analysisHydrogen-bond energy calculation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.